

# Methyl Oleate: A Sustainable and Non-Toxic Solvent for Modern Organic Synthesis

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## Compound of Interest

Compound Name: Methyl Oleate

Cat. No.: B7765582

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Application Note AP001

## Introduction

In the continuous effort towards greener and more sustainable chemical processes, the choice of solvent plays a pivotal role. Traditional organic solvents are often volatile, toxic, and environmentally persistent. **Methyl oleate**, a fatty acid methyl ester (FAME) derived from renewable resources like vegetable oils, presents a compelling alternative.<sup>[1][2][3]</sup> It is a biodegradable, non-toxic, and low-volatility solvent with excellent solvency for a range of organic compounds, making it an attractive medium for various organic reactions.<sup>[2][3][4][5][6]</sup> This document provides an overview of the properties of **methyl oleate** and detailed protocols for its synthesis and its application as a solvent in organic reactions.

## Properties of Methyl Oleate

**Methyl oleate** is a colorless to pale yellow liquid with a faint fatty odor.<sup>[1][7]</sup> Its physical and chemical properties make it a suitable replacement for conventional organic solvents in many applications.

Table 1: Physical and Chemical Properties of **Methyl Oleate**

Property	Value	Reference(s)
CAS Number	112-62-9	[1][8]
Molecular Formula	C <sub>19</sub> H <sub>36</sub> O <sub>2</sub>	[1][8]
Molecular Weight	296.49 g/mol	[9]
Appearance	Clear pale yellow liquid	[4][6]
Odor	Faint fatty odor	[6][9]
Density	0.874 g/mL at 20 °C	[8]
Boiling Point	218 °C at 20 mmHg	[8]
Melting Point	-20 °C	[8]
Flash Point	>230 °F (>110 °C)	[8]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	[1][4][7][8]
Biodegradability	Readily biodegradable	[2][3][4][6]
Toxicity	Low toxicity, non-poisonous	[2][4][6][10]

## Synthesis of Methyl Oleate

**Methyl oleate** can be synthesized through the esterification of oleic acid with methanol. Both chemical and enzymatic methods can be employed. The enzymatic route offers a greener and more selective approach.

## Enzymatic Esterification of Oleic Acid

This protocol describes a solvent-free enzymatic synthesis of **methyl oleate**, which is both environmentally friendly and efficient.[10]

Table 2: Optimized Conditions for Enzymatic Synthesis of **Methyl Oleate**

Parameter	Condition	Yield/Conversion	Reference(s)
Enzyme	Immobilized Lipase (e.g., Lipozyme® 435)	>98% conversion	[10]
Substrates	Oleic Acid and Methanol	-	[10]
Molar Ratio (Methanol:Oleic Acid)	1.5:1 to 2:1	>98% conversion	[10]
Enzyme Loading	0.25 - 0.75 wt%	-	[10]
Temperature	55 °C	-	[10]
Reaction Time	48 - 72 hours	>98% conversion	[10]
Agitation	170 rpm	-	[10]
Water Removal	Molecular sieves (optional, can drive equilibrium)	-	[11]

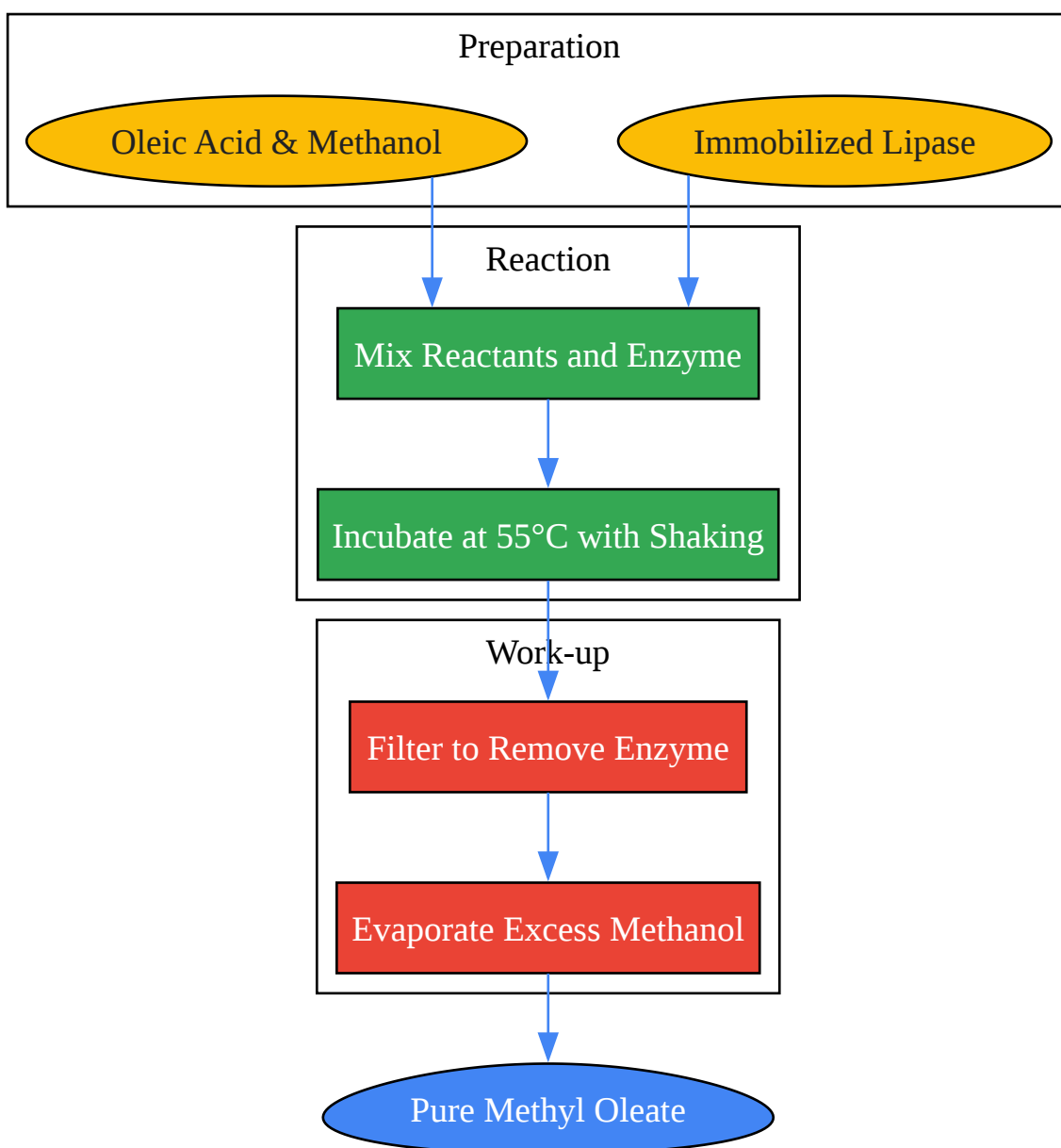
#### Experimental Protocol: Enzymatic Synthesis of **Methyl Oleate** (Lab Scale)

- Materials:
  - Oleic acid (technical grade or higher)
  - Methanol
  - Immobilized lipase (e.g., Lipozyme® 435)
  - Molecular sieves (3 Å, optional)
  - Reaction vessel (e.g., baffled Erlenmeyer flask)
  - Shaking incubator
  - Filtration setup

- Procedure:

1. To a 100 mL baffled Erlenmeyer flask, add oleic acid (e.g., 28.2 g, 0.1 mol).
2. Add methanol in a 1.5:1 molar ratio (e.g., 4.8 g, 0.15 mol).
3. Add the immobilized lipase (e.g., 0.25 g, 0.75 wt% of total substrates).
4. (Optional) Add activated 3 Å molecular sieves to remove water produced during the reaction and drive the equilibrium towards the product.
5. Seal the flask and place it in a shaking incubator at 55 °C with an agitation of 170 rpm.
6. Monitor the reaction progress by taking aliquots at regular intervals and determining the acid value by titration.
7. Once the reaction reaches the desired conversion (typically >98% after 48-72 hours), stop the reaction.
8. Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.
9. Remove any excess methanol under reduced pressure to obtain pure **methyl oleate**.

Logical Workflow for Enzymatic Synthesis of **Methyl Oleate**



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Caption: Workflow for the enzymatic synthesis of **methyl oleate**.

## Applications of Methyl Oleate as a Non-Toxic Solvent in Organic Reactions

**Methyl oleate**'s properties make it a promising green solvent for a variety of organic transformations. While specific, optimized protocols for many standard reactions are still emerging, its use in biocatalytic and potentially in metal-catalyzed reactions is of great interest.

## Biocatalyzed Reactions in Methyl Oleate

**Methyl oleate** can serve as a medium for various enzymatic reactions, particularly those involving lipases. Its hydrophobic nature can be advantageous for reactions where water is a byproduct, helping to shift the equilibrium towards product formation.

Application Example: Lipase-Catalyzed Esterification

**Methyl oleate** can be used as a solvent for the synthesis of other esters, for example, the esterification of a short-chain fatty acid with a long-chain alcohol.

### General Protocol for Lipase-Catalyzed Esterification in **Methyl Oleate**

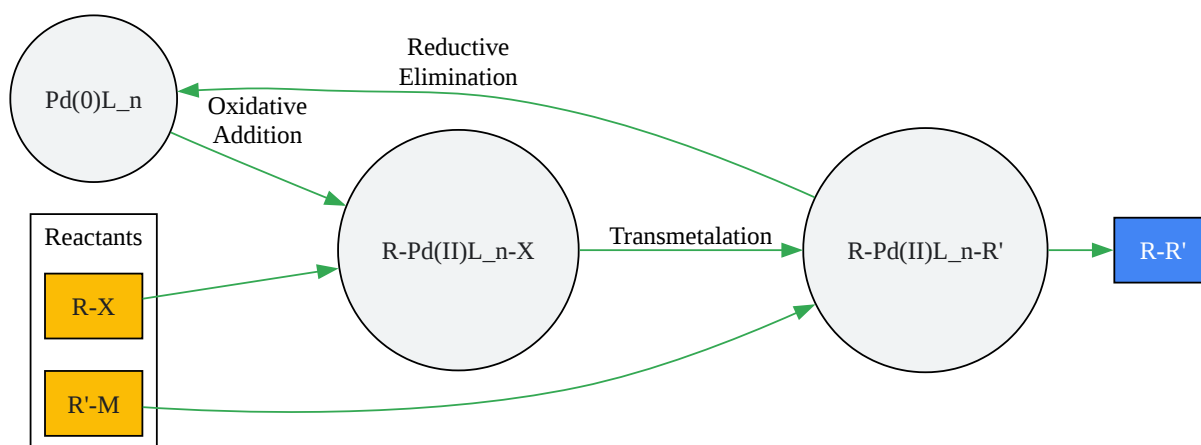
- Materials:
  - Carboxylic acid
  - Alcohol
  - Immobilized lipase
  - **Methyl oleate** (as solvent)
  - Reaction vessel
  - Magnetic stirrer and heating plate
- Procedure:
  1. In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the alcohol (1-1.5 equivalents) in **methyl oleate**.
  2. Add the immobilized lipase (typically 5-10% by weight of the substrates).
  3. Stir the mixture at a controlled temperature (e.g., 40-60 °C).
  4. Monitor the reaction progress by TLC or GC.
  5. Upon completion, filter off the enzyme.

6. The product can be isolated from the **methyl oleate** solvent by distillation under reduced pressure or by chromatography.

## Palladium-Catalyzed Cross-Coupling Reactions (Proposed)

While specific literature on Suzuki and Heck reactions in **methyl oleate** is scarce, its high boiling point and stability suggest it could be a suitable solvent for these transformations, which often require elevated temperatures. The following are proposed general protocols based on established procedures for these reactions, adapted for **methyl oleate** as the solvent.

### Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction



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Caption: Catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

### Proposed General Protocol for a Suzuki Coupling Reaction in **Methyl Oleate**

- Materials:
  - Aryl halide (or triflate)

- Aryl boronic acid (or ester)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>)
- Ligand (if necessary, e.g., PPh<sub>3</sub>, SPhos)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- **Methyl oleate** (as solvent)
- Inert atmosphere setup (e.g., Schlenk line)
- Procedure:
  1. To a Schlenk flask, add the aryl halide (1 equivalent), aryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
  2. Add the palladium catalyst (0.5-5 mol%) and ligand (if required).
  3. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
  4. Add degassed **methyl oleate** as the solvent.
  5. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
  6. Monitor the reaction by TLC or GC-MS.
  7. After completion, cool the reaction to room temperature.
  8. Dilute the mixture with a conventional organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
  9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  10. Purify the crude product by column chromatography.

Proposed General Protocol for a Heck Coupling Reaction in **Methyl Oleate**



- Materials:
  - Aryl halide (or triflate)
  - Alkene
  - Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)
  - Ligand (if necessary, e.g., P(o-tolyl)<sub>3</sub>)
  - Base (e.g., Et<sub>3</sub>N, K<sub>2</sub>CO<sub>3</sub>)
  - **Methyl oleate** (as solvent)
  - Inert atmosphere setup
- Procedure:
  1. To a Schlenk flask, add the aryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).
  2. Evacuate and backfill the flask with an inert gas.
  3. Add degassed **methyl oleate**, the alkene (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
  4. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
  5. Monitor the reaction by TLC or GC-MS.
  6. Upon completion, cool the mixture to room temperature.
  7. Work-up the reaction as described for the Suzuki coupling.
  8. Purify the product by column chromatography.

## Conclusion

**Methyl oleate** is a versatile, non-toxic, and biodegradable solvent that holds significant promise for the development of more sustainable organic synthesis protocols. While its application in mainstream organic reactions is still an emerging area, its favorable physical and chemical properties make it a strong candidate to replace hazardous conventional solvents. The provided protocols for its enzymatic synthesis and proposed application in biocatalysis and palladium-catalyzed cross-coupling reactions serve as a starting point for researchers and drug development professionals to explore the full potential of this green solvent. Further research is encouraged to optimize reaction conditions and expand the scope of reactions that can be effectively performed in **methyl oleate**.

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